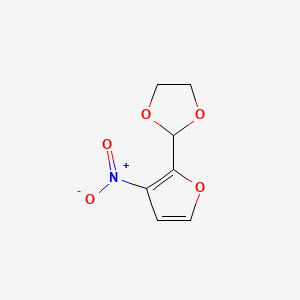

2-(3-Nitrofuran-2-yl)-1,3-dioxolane

Description

Structure

3D Structure

Properties

CAS No. |

65019-13-8 |

|---|---|

Molecular Formula |

C7H7NO5 |

Molecular Weight |

185.13 g/mol |

IUPAC Name |

2-(3-nitrofuran-2-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H7NO5/c9-8(10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |

InChI Key |

HPYGBFPXHFCROZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=CO2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"2-(3-Nitrofuran-2-yl)-1,3-dioxolane" mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, a member of the nitrofuran class of antimicrobial agents. Based on the well-established activities of related nitrofuran compounds, this document outlines the multi-faceted biochemical and cellular processes through which this class of drugs exerts its therapeutic effects. The guide details the requisite metabolic activation, the generation of reactive intermediates, and the subsequent non-specific targeting of multiple vital bacterial systems, including DNA, ribosomes, and metabolic enzymes. The content herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anti-infective agents.

Introduction

Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents characterized by a furan ring substituted with a nitro group. For over seven decades, compounds like nitrofurantoin have been effectively utilized in the treatment of bacterial infections, particularly those of the urinary tract.[1][2] The enduring efficacy of nitrofurans is largely attributed to their complex mechanism of action, which involves intracellular reduction to highly reactive intermediates that attack multiple cellular targets simultaneously. This multi-target approach significantly lowers the probability of developing clinically significant bacterial resistance.[1][3][4]

This compound belongs to this class of compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, its mechanism of action can be inferred from the well-documented activities of other nitrofurans. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis, suggesting that this compound may function as a prodrug that releases a bioactive nitrofuran aldehyde upon hydrolysis.

The Multi-Faceted Mechanism of Action

The antimicrobial activity of nitrofurans is not direct but requires a multi-step process initiated within the bacterial cell. This process can be broadly categorized into two main stages: reductive activation and multi-target assault.

Reductive Activation: The "Prodrug" Principle

Nitrofurans are essentially prodrugs that are selectively activated within susceptible bacterial cells. The key to this activation is the enzymatic reduction of the 5-nitro group, a process that is significantly more efficient in bacteria than in mammalian cells. This selective activation is the basis for the therapeutic window of this drug class.

The reduction is primarily carried out by bacterial flavoproteins known as nitroreductases.[2][5] This enzymatic reaction generates a cascade of highly reactive and toxic intermediates, including nitroso, hydroxylamino, and ultimately amino derivatives. Concurrently, this process can lead to the formation of reactive oxygen species (ROS), which contribute to the cellular damage.

Caption: Reductive activation of the nitrofuran prodrug within a bacterial cell.

The Multi-Target Assault

Once generated, the reactive intermediates are non-specific in their action and attack a wide array of macromolecules within the bacterial cell. This indiscriminate targeting is a hallmark of the nitrofuran mechanism and a primary reason for the low incidence of acquired resistance. The main cellular processes affected are DNA integrity, protein synthesis, and central metabolic pathways.

Key Molecular Targets and Cellular Consequences

The pleiotropic effects of activated nitrofurans stem from their ability to damage multiple critical cellular components.

DNA Damage

The electrophilic intermediates generated from nitrofuran reduction can directly interact with bacterial DNA, causing significant damage. This includes strand breakage, which ultimately inhibits DNA replication and leads to bacterial cell death.[5]

Inhibition of Protein Synthesis

Ribosomes are another major target of activated nitrofurans. The reactive intermediates can covalently bind to ribosomal proteins and, to a lesser extent, ribosomal RNA (rRNA).[3][4] This adduction disrupts the normal function of the ribosome, leading to a complete cessation of protein synthesis. Notably, at lower, sub-lethal concentrations, nitrofurans have been shown to specifically inhibit the synthesis of inducible enzymes.[1][3][4]

Disruption of Metabolic Pathways

Activated nitrofurans can also interfere with crucial metabolic processes. They have been shown to inhibit enzymes involved in the citric acid cycle and pyruvate metabolism, thereby disrupting cellular respiration and energy production.[1]

Interference with Cell Wall Synthesis

There is also evidence to suggest that the reactive intermediates can disrupt the synthesis of the bacterial cell wall, further compromising the structural integrity of the bacterium.[5]

Inhibition of Chaperone Proteins

Recent studies have identified the molecular chaperone GroEL/ES as a novel target for some nitrofuran analogs.[6] GroEL/ES is essential for the proper folding of a wide range of proteins in bacteria. Inhibition of this chaperone system would lead to a buildup of misfolded, non-functional proteins, contributing to cell death.

Caption: Multiple cellular targets of activated nitrofuran intermediates.

Quantitative Data (Illustrative)

| Parameter | Organism | Value | Reference |

| MIC (Minimum Inhibitory Concentration) | Escherichia coli | 0.5 - 32 µg/mL | [2] |

| MIC | Staphylococcus aureus | 4 - 64 µg/mL | [2] |

| Bacteriostatic Concentration | Most susceptible organisms | < 32 µg/mL | [2] |

| Bactericidal Concentration | In urine | > 100 µg/mL | [2] |

Experimental Protocols (Illustrative)

The following are generalized protocols for key experiments used to elucidate the mechanism of action of nitrofurans, exemplified by nitrofurantoin.

Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare a mid-logarithmic phase culture of the test bacterium (e.g., E. coli) in a suitable broth medium.

-

Serial Dilution: Prepare a series of two-fold dilutions of the nitrofuran compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay

-

Cell-Free Extract Preparation: Prepare a cell-free extract (S30 fraction) containing ribosomes and other necessary components for protein synthesis from the test bacterium.

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled one, e.g., [35S]-methionine), an energy source (ATP, GTP), and a template mRNA.

-

Drug Addition: Add varying concentrations of the activated nitrofuran compound to the reaction mixtures. A control with no drug is also included.

-

Incubation: Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Quantification: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect them on a filter, and quantify the incorporated radioactivity using a scintillation counter. The level of inhibition is calculated relative to the no-drug control.

Caption: Generalized workflow for an in vitro protein synthesis inhibition assay.

Conclusion

The mechanism of action of this compound, inferred from its chemical class, is a complex and multi-pronged assault on bacterial physiology. Its activity is dependent on intracellular reductive activation, leading to the generation of highly reactive species that damage DNA, inhibit protein synthesis, and disrupt key metabolic pathways. This multi-target mechanism is a significant advantage, as it presents a high barrier to the development of bacterial resistance. Further research focusing specifically on this compound is warranted to elucidate its precise pharmacokinetic and pharmacodynamic properties and to validate its potential as a therapeutic agent. This guide provides a solid theoretical framework to inform and direct such future investigations.

References

- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 6. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Nitrofuran-Dioxolane Compounds in Therapeutic Development: A Technical Overview

For Immediate Release

In the ever-evolving landscape of drug discovery, the strategic hybridization of pharmacophores has emerged as a powerful approach to developing novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This technical guide delves into the burgeoning field of nitrofuran-dioxolane compounds, a promising class of molecules demonstrating significant potential in antimicrobial and anticancer applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the existing data on related compounds, outlining detailed experimental protocols, and visualizing key biological pathways and workflows.

While direct literature on nitrofuran-dioxolane hybrids is nascent, this guide draws upon the well-established biological activities of nitrofuran and dioxolane derivatives to provide a foundational understanding and a roadmap for future research. The nitrofuran moiety, a well-known antibacterial pharmacophore, is characterized by its activation via bacterial nitroreductases, leading to the generation of cytotoxic reactive intermediates.[1] Concurrently, the dioxolane ring is a versatile scaffold found in numerous biologically active compounds, exhibiting a range of activities including antimicrobial and anticancer effects. The conjugation of these two moieties presents a compelling strategy for the development of next-generation therapeutics.

Quantitative Analysis of Biological Activity

The biological evaluation of nitrofuran-containing hybrids has yielded promising quantitative data in both antimicrobial and anticancer screenings. The following tables summarize key findings from studies on nitrofuran derivatives, offering a comparative look at their potency.

Table 1: In Vitro Antimicrobial Activity of Nitrofuran Derivatives

| Compound/Hybrid Type | Target Organism | MIC (µg/mL) | Reference |

| 5-Nitrofuran-Isatin Hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [1] |

| 5-Nitrofuran-Isatin Hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [1] |

| Nitrofuran Derivative 11 | Histoplasma capsulatum | 0.48 | [2] |

| Nitrofuran Derivative 3 & 9 | Paracoccidioides brasiliensis | 0.48 | [2] |

| Nitrofuran Derivative 1 & 5 | Candida & Cryptococcus neoformans | 3.9 | [2] |

Table 2: In Vitro Anticancer Activity of Nitrofuran Derivatives

| Compound/Hybrid Type | Cell Line | IC50 (µM) | Reference |

| 5-Nitrofuran-Isatin Hybrid 3 | HCT 116 (Colon Cancer) | 1.62 | [1] |

| 5-Nitrofuran-Isatin Hybrids | HCT 116 (Colon Cancer) | 1.62 - 8.8 | [1] |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone Derivatives | MCF-7 & MDA-MB-231 (Breast Cancer) | Significant Inhibitory Effect | [3] |

Core Experimental Methodologies

To ensure reproducibility and facilitate further research, this section provides detailed protocols for key in vitro assays used to determine the biological activity of nitrofuran-based compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental parameter in assessing antibacterial and antifungal activity. The broth microdilution method is a standard procedure.

Protocol:

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Test Compounds: The nitrofuran-dioxolane compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitrofuran-dioxolane compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

References

A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel nitrofuran derivatives. Nitrofurans are a class of synthetic broad-spectrum antimicrobial agents that have been in clinical use for over six decades.[1] With the rise of antibiotic resistance, there is a renewed interest in this "old" drug class for developing new therapeutic agents against multidrug-resistant pathogens.[2] This document details the mechanism of action, structure-activity relationships, synthetic methodologies, and therapeutic applications of these compounds, presenting quantitative data in structured tables and outlining key experimental protocols.

Mechanism of Action: Reductive Activation

Nitrofuran compounds are prodrugs that require enzymatic reduction of the 5-nitro group to exert their biological effect.[2][3] In bacterial cells, this activation is primarily carried out by oxygen-insensitive type I nitroreductases (such as NfsA and NfsB in E. coli) and oxygen-sensitive type II nitroreductases.[1][2][4]

The reduction process is a stepwise two-electron reduction that generates highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives.[1][2] These reactive species are responsible for the broad-spectrum activity of nitrofurans, as they can damage multiple cellular targets. The proposed mechanisms include:

-

DNA and RNA Damage: The reactive intermediates can cause DNA lesions and strand breakage.[2][5][6]

-

Inhibition of Protein Synthesis: Nitrofurans can inhibit the synthesis of bacterial proteins, including ribosomal proteins.[2][7]

-

Disruption of Metabolic Pathways: They interfere with several bacterial enzyme systems, including those involved in aerobic energy metabolism.[5]

The multi-targeted nature of their action is a key reason why the development of bacterial resistance to nitrofurans has been relatively low compared to other antibiotic classes.[8]

Caption: Reductive activation pathway of nitrofuran prodrugs in a bacterial cell.

Structure-Activity Relationships (SAR)

The biological activity of nitrofuran derivatives is significantly influenced by the nature of the substituent at the C-2 position of the furan ring. Quantitative structure-activity relationship (QSAR) studies have provided insights into the features that govern their antibacterial potency.[3][9][10]

-

The 5-Nitro Group: The presence of the nitro group at the 5-position is essential for the activity of these compounds, as it is the primary site of reductive activation.[11]

-

Substituents at C-2: The side chain attached to the C-2 position plays a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic properties. For instance, creating hybrid molecules by linking the nitrofuran moiety to other bioactive scaffolds, such as isatin, has led to derivatives with potent activity against resistant bacteria like MRSA and promising anticancer activity.[12][13]

-

Lipophilicity: Increasing the lipophilicity of nitrofurantoin analogues by extending the length of an aliphatic chain was shown to enhance antimycobacterial potency.[14] For example, an analogue with an eight-carbon aliphatic chain was found to be 30-fold more potent than the parent drug, nitrofurantoin, against Mtb H37Rv.[14]

-

Electronic Effects: QSAR studies have shown that the antibacterial activity is influenced by electronic factors, as expressed by the Hammett substituent constant (σ) or the cyclic voltametric reduction potential (E).[9][10]

Discovery and Synthesis of Novel Derivatives

The search for new nitrofuran derivatives is driven by the need to overcome antibiotic resistance and expand their therapeutic applications. Strategies include modifying existing drugs and creating novel molecular hybrids.

Caption: General workflow for the discovery of novel nitrofuran derivatives.

Synthesis Methodologies

The synthesis of nitrofuran derivatives often starts from 5-nitrofurfural, a key building block derived from the nitration of biomass-derived furfural.[15] Modern continuous flow synthesis methods have been developed to handle the potentially explosive nature of the nitrating agent, acetyl nitrate, allowing for a safer and more efficient production of 5-nitrofurfural and subsequent nitrofuran APIs.[15][16]

Common synthetic strategies include:

-

Condensation Reactions: A frequent approach involves the one-step condensation reaction between a 5-nitrofuran-2-carbaldehyde and an appropriate N-acylhydrazide or amine.[17][18]

-

Late-Stage Functionalization (LSF): This method allows for the direct modification of existing nitrofuran drugs. For example, copper-catalyzed C-H LSF has been used to introduce various functional groups (hydroxyl, azido, cyano, etc.) at the N-α position of furazolidone and nitrofurantoin, yielding derivatives with enhanced activity.[19]

Caption: A typical experimental workflow for synthesizing nitrofuran derivatives.

Experimental Protocols

General Protocol for Synthesis of Nitrofuran N-Acylhydrazone Analogues

This protocol is adapted from a general method for a one-step coupling reaction.[17]

-

Reaction Setup: To a stirring mixture of an appropriate N-acylhydrazide (1.2 eq) and 5-nitrofuran-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO), add a catalytic amount of concentrated HCl.

-

Reaction Execution: Allow the mixture to stir at room temperature overnight.

-

Precipitation: Precipitate the product by adding the reaction mixture to water.

-

Isolation: Collect the resulting solid by filtration, wash thoroughly with water, and dry in vacuo.

-

Purification: If necessary, purify the final compound using normal and/or reverse-phase chromatography.

-

Characterization: Confirm the structure and purity of the synthesized analogues using RP-HPLC, LC-MS, and ¹H-NMR.

Protocol for Synthesis of Furazolidone

This protocol is based on established chemical synthesis routes.[20][21][22]

-

Step 1: Preparation of β-hydroxyethylhydrazine: Introduce gasified ethylene oxide into hydrazine hydrate at an elevated temperature (e.g., 70°C).[21] After the reaction, distill under reduced pressure to remove excess hydrazine hydrate.

-

Step 2: Preparation of 3-amino-2-oxazolidinone: Cool the β-hydroxyethylhydrazine and react it with dimethyl carbonate in the presence of a base like sodium methoxide in methanol.[21]

-

Step 3: Synthesis of Furazolidone: Add water and hydrochloric acid to the 3-amino-2-oxazolidinone from Step 2. Heat the mixture (e.g., 60-75°C) and add 5-nitrofurfural diacetate. Maintain the temperature and then increase it (e.g., 84-86°C) for a period to complete the reaction. Cool the mixture to obtain the final furazolidone product.[21]

Data on Novel Nitrofuran Derivatives

The following tables summarize quantitative data on the biological activities of recently developed nitrofuran derivatives.

Table 1: Antibacterial Activity of Novel Nitrofuran Derivatives

| Compound/Analogue | Target Organism | MIC (μg/mL) | MIC (μM) | Reference Compound | MIC (μg/mL) | Source |

| 5-Nitrofuran-isatin hybrid 5 | Methicillin-resistant S. aureus (MRSA) | 8 | - | Vancomycin | 1 | |

| 5-Nitrofuran-isatin hybrid 6 | Methicillin-resistant S. aureus (MRSA) | 1 | - | Vancomycin | 1 | [12] |

| Nitrofurantoin Analogue 9 (8-carbon chain) | Mycobacterium tuberculosis H37Rv | - | 0.5 | Nitrofurantoin | - | 15 |

| Nitrofurantoin Derivative 2 | Acinetobacter baumannii | - | 4 | Nitrofurantoin | >128 µM | [23] |

| Nitrofurantoin Derivative 16 | Acinetobacter baumannii | - | 4 | Nitrofurantoin | >128 µM | [24][23] |

Table 2: Anticancer and Trypanocidal Activity of Novel Nitrofuran Derivatives

| Compound/Analogue | Activity Type | Cell Line / Organism | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) | Source |

| 5-Nitrofuran-isatin hybrid 3 | Anticancer | HCT 116 (Human Colon Cancer) | 1.62 | Sunitinib | 3.4 | [13] |

| 5-Nitrofuran-isatin hybrid 2 | Anticancer | HCT 116 (Human Colon Cancer) | 8.8 | Sunitinib | 3.4 | [12] |

| Nitrofurantoin Analogue 11 (11-carbon chain) | Trypanocidal | African trypanosomes | < 0.34 | - | - | |

| Nitrofurantoin Analogue 12 (12-carbon chain) | Trypanocidal | African trypanosomes | < 0.34 | - | - | [25] |

| Quinoline Derivative 10c | Antimetastatic | H1299 (Human Lung Cancer) | Low Cytotoxicity | - | - | [26] |

Note: The cytotoxicity (IC₅₀) of analogues 11 and 12 against mammalian cells was > 246.02 µM, indicating high selectivity.[25]

Expanding Therapeutic Horizons

While nitrofurans are classically known for their antibacterial properties, especially in treating urinary tract infections, recent research has expanded their potential applications significantly.

-

Antitubercular Agents: Novel nitrofurantoin analogues have shown potent activity against Mycobacterium tuberculosis, including non-replicating bacilli, with some compounds being equipotent to the frontline drug isoniazid.[14]

-

Anticancer and Antimetastatic Agents: Certain derivatives, such as 5-nitrofuran-isatin hybrids, have demonstrated significant inhibitory activity against human colon cancer cell lines.[12][13] Other novel derivatives have shown potential to suppress the migration and invasion of lung cancer cells, suggesting a role as antimetastatic agents.[26]

-

Antiparasitic Agents: Analogues of nitrofurantoin have exhibited high trypanocidal activity against African trypanosomes, the causative agents of sleeping sickness, highlighting their potential for treating neglected tropical diseases.[25]

Conclusion and Future Perspectives

The nitrofuran scaffold remains a valuable "warhead" in the development of new therapeutic agents.[1][27] The classic mechanism of reductive activation, which creates multiple reactive species, continues to be an effective strategy against a wide range of pathogens and provides a barrier against the rapid development of resistance. Modern synthetic techniques, including continuous flow chemistry and late-stage functionalization, are enabling the safer and more efficient creation of diverse chemical libraries for biological screening.[15][19] The discovery of potent antitubercular, anticancer, and antiparasitic activities in novel nitrofuran derivatives underscores the vast potential of this chemical class. Future research will likely focus on optimizing the selectivity and pharmacokinetic profiles of these new leads to develop next-generation therapies for infectious diseases and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 14. Single-step synthesis and in vitro anti-mycobacterial activity of novel nitrofurantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals - ChemistryViews [chemistryviews.org]

- 16. researchgate.net [researchgate.net]

- 17. Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Furazolidone synthesis - chemicalbook [chemicalbook.com]

- 21. CN102086194B - Synthesis method of furazolidone - Google Patents [patents.google.com]

- 22. Furazolidone | 67-45-8 [chemicalbook.com]

- 23. Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives as a novel type of antimetastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Antifungal Potential of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane against Candida

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the antifungal activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane against Candida species. This guide, therefore, focuses on the broader class of nitrofuran derivatives, for which antifungal properties against Candida have been documented. The methodologies and potential mechanisms of action described herein are based on studies of these related compounds and are presented as a predictive framework for the potential investigation of this compound.

Introduction: The Promise of Nitrofuran Derivatives

Fungal infections caused by Candida species represent a significant and growing threat to global health, particularly with the rise of immunocompromised individuals and drug-resistant strains.[1] The current antifungal armamentarium is limited, and the emergence of resistance necessitates the discovery of novel therapeutic agents.[1] Nitrofuran derivatives, a class of synthetic compounds characterized by a nitro-substituted furan ring, have long been recognized for their antibacterial properties. Recent research has illuminated their potential as a promising new frontier in the development of antifungal agents.[2][3][4]

Studies on various 5-nitrofuran derivatives have demonstrated significant in vitro activity against a range of Candida species, including clinically relevant strains.[5][6] Some of these compounds exhibit potent fungicidal activity and have shown efficacy against drug-resistant isolates.[5] The proposed mechanism of action for some nitrofuran derivatives involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to damage of fungal cellular structures and ultimately cell death.[5][6] Furthermore, some derivatives have demonstrated low toxicity in preclinical models, suggesting a favorable therapeutic window.[2][3][4]

This technical guide provides a comprehensive overview of the available data on the antifungal potential of nitrofuran derivatives against Candida. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms and workflows to aid researchers in the evaluation and development of novel nitrofuran-based antifungal therapies.

Quantitative Data: Antifungal Activity of Nitrofuran Derivatives against Candida

The following table summarizes the in vitro antifungal activity of various nitrofuran derivatives against Candida species as reported in the scientific literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofuran Derivatives against Candida Species

| Compound ID | Candida Species | MIC Range (µg/mL) | Reference |

| Compound 1 | Candida spp. | MIC₉₀: 3.9 | [2][4] |

| Compound 5 | Candida spp. | MIC₉₀: 3.9 | [2][4] |

| Compound B5 | Candida albicans (6 strains) | MIC₈₀: 0.25 - 8 | [5] |

| Various Derivatives | Candida spp. | MIC₉₀: 3.9 to >250 | [2] |

Note: MIC₉₀ and MIC₈₀ represent the minimum concentration of the compound required to inhibit the growth of 90% and 80% of the tested isolates, respectively.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the antifungal potential of novel compounds like this compound against Candida.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Candida.

Materials:

-

Test compound (e.g., this compound)

-

Candida isolates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader (530 nm)

-

Sterile saline (0.85%)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Inoculum Preparation:

-

Subculture Candida isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Compound Preparation and Serial Dilution:

-

Dissolve the test compound in DMSO to a high stock concentration.

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted compound.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., 80% or 90%) compared to the positive control. This can be assessed visually or by reading the absorbance at 530 nm.

-

Mechanism of Action: Reactive Oxygen Species (ROS) Production Assay

This protocol describes a method to investigate if a compound induces oxidative stress in Candida cells.

Objective: To qualitatively and quantitatively assess the generation of intracellular ROS in Candida following treatment with the test compound.

Materials:

-

Candida cells

-

Test compound

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

Fluorometer or flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Grow Candida cells to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.

-

Treat the cells with the test compound at a predetermined concentration (e.g., at or below the MIC) for a specified time. Include an untreated control.

-

-

Staining with DCFH-DA:

-

Add DCFH-DA to the cell suspensions to a final concentration of 10 µM.

-

Incubate in the dark at 37°C for 30-60 minutes. DCFH-DA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

-

Qualitative Analysis (Fluorescence Microscopy):

-

Wash the cells with PBS to remove excess probe.

-

Mount the cells on a microscope slide and observe under a fluorescence microscope using the appropriate filter set for fluorescein. Increased green fluorescence in treated cells compared to controls indicates ROS production.

-

-

Quantitative Analysis (Fluorometry or Flow Cytometry):

-

Wash the cells and resuspend in PBS.

-

Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or a flow cytometer. An increase in fluorescence intensity in the treated sample indicates an increase in ROS levels.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for antifungal drug discovery and a proposed signaling pathway for the mechanism of action of nitrofuran derivatives based on existing literature.

Caption: Experimental workflow for the screening and evaluation of novel antifungal compounds.

Caption: Proposed mechanism of action for antifungal nitrofuran derivatives.

References

- 1. Frontiers | Synthetic Naphthofuranquinone Derivatives Are Effective in Eliminating Drug-Resistant Candida albicans in Hyphal, Biofilm, and Intracellular Forms: An Application for Skin-Infection Treatment [frontiersin.org]

- 2. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and inhibitory activity against Candida albicans of a series of derivatives with 5-nitrofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cytotoxicity Profile of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane on Human Cell Lines: A Technical Guide

Disclaimer: No direct cytotoxic data for 2-(3-Nitrofuran-2-yl)-1,3-dioxolane on human cell lines is currently available in the public domain. This guide synthesizes information on structurally related 5-nitrofuran compounds to provide a representative cytotoxicity profile and mechanistic overview. The presented data and pathways are illustrative for this class of compounds and may not be fully representative of the specific activity of this compound.

Executive Summary

Nitrofurans are a class of synthetic compounds recognized for their broad-spectrum antimicrobial activity. Emerging research also points towards their potential as anticancer agents, primarily due to their ability to induce cell death in various cancer cell lines. The cytotoxic effects of nitrofurans are intrinsically linked to the reductive activation of the 5-nitro group, a process that generates reactive intermediates, leading to oxidative stress, DNA damage, and ultimately, programmed cell death or apoptosis. This document provides a technical overview of the cytotoxic profile of 5-nitrofuran derivatives, serving as a surrogate for understanding the potential effects of this compound. It includes a summary of reported cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway for nitrofuran-induced cell death.

Quantitative Cytotoxicity Data

The cytotoxic activity of 5-nitrofuran derivatives has been evaluated against various human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes representative IC50 values for different 5-nitrofuran compounds.

| Compound/Derivative | Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |

| Furazolidone (FZD) | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| FZD Derivative 1 | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| FZD Derivative 3 | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| FZD Derivative 4 | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| FZD Derivative 5 | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| FZD Derivative 18 | HepaRG | Human Hepatoma | 24h | >100 | [1] |

| N-pentyl-nitrofurantoin | HL-60 | Human Promyelocytic Leukemia | 24h | Not specified, but 3.8-fold more cytotoxic than against normal cells | [2] |

| 5-nitrofuran-thiazolidinone hybrid | SCC-15 | Human Tongue Squamous Cell Carcinoma | Not specified | 6.72 - 39.85 | [3] |

| 5-nitrofuran-thiazolidinone hybrid | Leukemia, Colon, CNS, Ovarian Cancer Lines | Various | Not specified | Submicromolar | [3] |

Mechanism of Action: Nitrofuran-Induced Cytotoxicity

The cytotoxic effects of nitrofurans are primarily mediated by the reductive metabolism of their characteristic 5-nitro group. This process is often catalyzed by intracellular nitroreductases.

Key Mechanistic Steps:

-

Reductive Activation: The 5-nitro group of the furan ring undergoes a one-electron reduction, forming a nitro anion radical. This reaction is catalyzed by various cellular reductases.

-

Generation of Reactive Oxygen Species (ROS): In the presence of oxygen, the nitro anion radical can transfer an electron to molecular oxygen, regenerating the parent nitrofuran and producing a superoxide radical. This process, known as redox cycling, leads to a significant increase in intracellular ROS levels.

-

Oxidative Stress: The accumulation of ROS, including superoxide radicals and hydrogen peroxide, overwhelms the cellular antioxidant defense mechanisms, leading to a state of oxidative stress.

-

Cellular Damage: Oxidative stress results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA. DNA damage can manifest as single-strand breaks.

-

Induction of Apoptosis: The cellular damage triggered by oxidative stress activates apoptotic signaling pathways. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. For instance, a nitrofurantoin derivative has been shown to induce apoptosis in HL-60 leukemia cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-xL.

The following diagram illustrates the proposed signaling pathway for nitrofuran-induced cytotoxicity.

Caption: Proposed signaling pathway for nitrofuran-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound (or related nitrofuran compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound (or related nitrofuran compound)

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of stop solution (provided in the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Human cell line of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound (or related nitrofuran compound)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium containing any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Conclusion

While specific data for this compound is not yet available, the existing literature on related 5-nitrofuran compounds provides a strong foundation for understanding its potential cytotoxic profile. The primary mechanism of action is likely to involve reductive activation of the 5-nitro group, leading to oxidative stress and subsequent induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of the cytotoxic effects of this and other novel nitrofuran derivatives on human cell lines. Further research is warranted to elucidate the specific cytotoxic potency and detailed molecular mechanisms of this compound.

References

- 1. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-pentyl-nitrofurantoin induces apoptosis in HL-60 leukemia cell line by upregulating BAX and downregulating BCL-xL gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. Due to the limited direct research on this specific molecule, this paper infers its potential biological activities and mechanisms of action by examining its constituent chemical moieties: the nitrofuran group and the 1,3-dioxolane ring. The nitrofuran component is a well-established pharmacophore known for its antibacterial properties, acting as a prodrug that, upon reduction by bacterial nitroreductases, generates reactive species that damage cellular macromolecules. The dioxolane ring is a versatile heterocyclic moiety found in numerous bioactive compounds, often enhancing pharmacological activity and modifying physicochemical properties. This guide synthesizes existing data on these fragments to propose potential therapeutic applications for this compound, with a primary focus on its antimicrobial and potential anticancer activities. Detailed hypothetical experimental protocols and signaling pathways are presented to guide future research and drug development efforts.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action. The compound this compound represents a rational design approach, combining the established antibacterial nitrofuran scaffold with a 1,3-dioxolane ring. While direct experimental data for this specific hybrid molecule is not currently available in published literature, a robust hypothesis for its therapeutic potential can be constructed by analyzing its chemical components.

Nitrofurans are a class of synthetic antibiotics characterized by a furan ring with a nitro group.[1] They are known to be broad-spectrum agents, effective against both Gram-positive and Gram-negative bacteria.[2] Their mechanism of action involves intracellular reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates.[3][4] These intermediates can inhibit a wide range of microbial enzyme systems, including those involved in carbohydrate metabolism and the synthesis of DNA, RNA, and proteins, making the development of resistance more difficult.[3][5][6]

The 1,3-dioxolane ring is a common feature in many biologically active compounds, contributing to their pharmacological profile.[7][8] The inclusion of a dioxolane moiety can enhance the biological activity of a parent molecule through various mechanisms, including improved ligand-target interactions via hydrogen bonding from its oxygen atoms.[9] Dioxolane derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antineoplastic effects.[7]

This whitepaper will therefore explore the potential therapeutic targets of this compound by dissecting the known biological effects of its nitrofuran and dioxolane components.

The Nitrofuran Moiety: A Prodrug for Antimicrobial Activity

The primary therapeutic potential of this compound is likely derived from its nitrofuran group. Nitrofurans are prodrugs that require activation within the target pathogen.[10]

Mechanism of Action:

-

Uptake: The nitrofuran compound is taken up by the bacterial cell.

-

Reduction: Inside the bacterium, the nitro group is reduced by bacterial flavoproteins known as nitroreductases (e.g., NfsA and NfsB in E. coli).[10] This reduction is a stepwise process that generates reactive nitroso and hydroxylamino intermediates.[10]

-

Macromolecular Damage: These highly reactive intermediates are non-specific in their action and can attack various cellular macromolecules, including:

This multi-targeted approach is a key advantage of nitrofurans, as it significantly lowers the probability of bacteria developing resistance.[5]

The 1,3-Dioxolane Moiety: A Modulator of Biological Activity

The 1,3-dioxolane ring is not typically considered a primary pharmacophore but rather a versatile modulator of a molecule's properties. Its inclusion can influence solubility, stability, and binding affinity.[8]

Potential Roles:

-

Enhanced Binding: The two oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, potentially improving the interaction of the molecule with its biological targets.[9]

-

Physicochemical Properties: The dioxolane group can alter the lipophilicity and polarity of the parent nitrofuran, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intrinsic Activity: While often a modulator, some dioxolane-containing compounds have demonstrated intrinsic biological activities, including antibacterial and antifungal effects.[7][11]

The combination of the nitrofuran and dioxolane moieties could result in a compound with enhanced potency, an altered antimicrobial spectrum, or improved pharmacokinetic properties compared to nitrofuran alone.

Potential Therapeutic Targets and Applications

Based on the analysis of its constituent parts, the following therapeutic applications are proposed for this compound:

4.1. Antibacterial Agent

This is the most probable application. The compound is expected to be effective against a broad spectrum of bacteria, particularly those causing urinary tract infections (UTIs), a common application for nitrofurans like nitrofurantoin.[5]

Table 1: Minimum Inhibitory Concentrations (MIC) of Related Dioxolane and Nitrofuran Compounds Against Various Bacterial Strains

| Compound/Drug | S. aureus (µg/mL) | S. epidermidis (µg/mL) | E. faecalis (µg/mL) | P. aeruginosa (µg/mL) | Reference |

|---|---|---|---|---|---|

| Dioxolane Derivative 4 | 625-1250 | - | 625 | 625-1250 | [7] |

| Dioxolane Derivative 6 | 625-1250 | - | - | 625-1250 | [7] |

| Dioxolane Derivative 8 | 625-1250 | - | - | 625-1250 | [7] |

| Nitrofuran-Isatin Hybrid 6 | 1 | - | - | - |[12] |

Note: Data for dioxolane derivatives are for compounds synthesized from salicylaldehyde and various diols. The nitrofuran-isatin hybrid data is against Methicillin-resistant S. aureus (MRSA).

4.2. Antifungal Agent

Several nitrofuran and dioxolane derivatives have reported antifungal activity.[1][7][11] Therefore, this compound should be investigated for its efficacy against pathogenic fungi.

4.3. Anticancer Agent

The ability of nitrofurans to induce DNA damage and the observed antineoplastic activity of some dioxolane derivatives suggest a potential, albeit more speculative, application in oncology.[7][12] For instance, certain nitrofuran-isatin hybrids have shown potent inhibitory activity against human colon cancer cell lines.[12]

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

5.1. Hypothetical Synthesis

A plausible synthetic route could involve the reaction of 3-nitrofuran-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst, analogous to the synthesis of similar aryl-1,3-dioxolanes.[13]

5.2. In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Panel: Include representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal (e.g., Candida albicans) strains.

-

Methodology: Employ the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

5.3. Nitroreductase Activity Assay

Objective: To confirm that the compound is activated by bacterial nitroreductases.

Protocol:

-

Strains: Use a wild-type bacterial strain (e.g., E. coli) and a corresponding mutant lacking key nitroreductase genes (e.g., an nfsA/nfsB double knockout).

-

Methodology: Compare the MIC of the compound against both the wild-type and the nitroreductase-deficient strains.

-

Expected Outcome: A significantly higher MIC for the knockout strain would indicate that the compound's activity is dependent on these enzymes.

5.4. In Vitro Cytotoxicity Assay

Objective: To assess the compound's toxicity against mammalian cells.

Protocol:

-

Cell Lines: Use a panel of human cell lines, such as HEK-293 (kidney) and HepG2 (liver), and relevant cancer cell lines if pursuing anticancer applications.

-

Methodology: Employ a standard cytotoxicity assay, such as the MTT or LDH release assay.

-

Procedure: a. Culture the cells in 96-well plates. b. Expose the cells to a range of concentrations of the test compound for 24-72 hours. c. Measure cell viability and calculate the IC50 (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of the nitrofuran and dioxolane moieties strongly suggests that this compound holds significant promise as a therapeutic agent, particularly as an antibacterial. Its proposed mechanism of action, leveraging the prodrug nature of the nitrofuran group, offers the potential for a low rate of resistance development. The dioxolane ring may further enhance its activity and modulate its pharmacokinetic profile.

Future research should focus on the synthesis and characterization of this compound, followed by the systematic execution of the proposed experimental protocols. Elucidating its precise antimicrobial spectrum, mechanism of action, and safety profile will be critical steps in its development as a potential new drug. Furthermore, exploring its efficacy against a wider range of pathogens, including multidrug-resistant strains, and investigating its potential in other therapeutic areas such as mycology and oncology, are warranted.

References

- 1. Nitrofuran - Wikipedia [en.wikipedia.org]

- 2. ldh.la.gov [ldh.la.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. What is Nitrofurantoin used for? [synapse.patsnap.com]

- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine | Scilit [scilit.com]

- 10. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

Preliminary Investigation of the Anticancer Potential of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrofuran Derivatives

Nitrofuran compounds, characterized by a furan ring bearing a nitro group, have long been recognized for their broad-spectrum antimicrobial properties. Emerging research, however, has unveiled a promising new frontier for this chemical class: oncology. Several derivatives of 5-nitrofuran have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as a scaffold for the development of novel anticancer agents. This guide explores the prospective anticancer activity of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane by examining the established biological activities of its structural analogs.

Quantitative Data on Anticancer Activity of Related Nitrofuran Derivatives

The following tables summarize the in vitro cytotoxic activity of various nitrofuran derivatives against a range of human cancer cell lines. This data, extracted from multiple studies, provides a comparative baseline for hypothesizing the potential efficacy of this compound.

Table 1: Cytotoxicity of 5-Nitrofuran Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b) | MCF-7 (Breast) | 5.02 | [1] |

| MDA-MB-231 (Breast) | 15.24 | [1] | |

| 5-nitrofuran‒isatin hybrid (3) | HCT 116 (Colon) | 1.62 | [2] |

| Diaryl pyrido[2,3-d]pyrimidine derivative (1n) | HCT 116 (Colon) | 1.98 ± 0.69 | [3] |

| MCF-7 (Breast) | 2.18 ± 0.93 | [3] | |

| Hep G2 (Liver) | 4.04 ± 1.06 | [3] | |

| PC-3 (Prostate) | 4.18 ± 1.87 | [3] | |

| Alkyl substituted pyrido[2,3-d]pyrimidine derivative (2j) | HCT 116 (Colon) | 1.48 ± 0.86 | [3] |

| MCF-7 (Breast) | 3.18 ± 0.79 | [3] | |

| Hep G2 (Liver) | 3.44 ± 1.51 | [3] | |

| PC-3 (Prostate) | 5.18 ± 1.85 | [3] | |

| 3-(furan-2-yl)pyrazolyl hybrid chalcone (7g) | A549 (Lung) | 27.7 µg/ml | [4][5][6] |

| HepG2 (Liver) | 26.6 µg/ml | [4][5][6] |

Note: The activity of these compounds suggests that the 5-nitrofuran moiety is a crucial component for inducing cytotoxicity in cancer cells. The diverse range of active derivatives highlights the potential for structural modifications to enhance potency and selectivity.

Postulated Mechanisms of Action and Involved Signaling Pathways

Based on studies of related compounds, the anticancer activity of nitrofuran derivatives may involve multiple mechanisms, primarily centered around the induction of apoptosis and inhibition of cell proliferation.

One proposed mechanism involves the intrinsic pathway of apoptosis. For instance, certain 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones have been shown to decrease mitochondrial membrane potential and increase the concentration of caspase-9 and caspase-8.[1] This ultimately leads to the activation of executioner caspases and programmed cell death.[1] Furthermore, these compounds have been observed to increase the concentration of cytochrome C in cancer cells, a key event in the activation of the intrinsic apoptotic pathway.[1]

Another potential mechanism is the inhibition of DNA synthesis. Some nitrofuran derivatives have demonstrated the ability to inhibit the incorporation of [3H]-thymidine into the DNA of cancer cells, indicating an anti-proliferative effect.[1]

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by nitrofuran derivatives.

Caption: Postulated mechanism of action for nitrofuran derivatives leading to apoptosis.

Experimental Protocols for Anticancer Activity Evaluation

To investigate the anticancer activity of this compound, a series of in vitro assays can be employed. The following protocols are based on standard methodologies used in the evaluation of related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

MCF-7, MDA-MB-231 (Breast Cancer)

-

HCT 116, HT-29 (Colon Cancer)

-

A549 (Lung Cancer)

-

HepG2 (Liver Cancer)

-

PC-3 (Prostate Cancer)

-

A non-cancerous cell line (e.g., HEK-293) should be included to assess selectivity.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Commercially available kits can be used to measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.

-

Mitochondrial Membrane Potential (MMP) Assay: Dyes such as JC-1 can be used with flow cytometry or fluorescence microscopy to assess changes in MMP, an early indicator of apoptosis.

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase would suggest cell cycle arrest.

The following diagram outlines a general experimental workflow for the preliminary in vitro evaluation of a novel anticancer compound.

Caption: General workflow for in vitro anticancer drug screening.

Future Directions and Conclusion

The existing data on nitrofuran derivatives strongly supports the rationale for investigating the anticancer properties of this compound. Future research should focus on the synthesis of this compound and its systematic evaluation using the experimental protocols outlined in this guide. Key areas of investigation should include:

-

Broad-spectrum cytotoxicity screening: To identify the most sensitive cancer cell lines.

-

Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by the compound.

-

In vivo studies: Using animal models to assess the compound's efficacy, pharmacokinetics, and toxicity profile.

-

Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 3. documentsdelivered.com [documentsdelivered.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 2-(3-Nitrofuran-2-yl)-1,3-dioxolane. While this specific molecule is not extensively documented in public literature, this document outlines the expected spectroscopic data based on analogous chemical structures and provides detailed experimental protocols for its empirical verification. The guide covers synthesis and purification, followed by in-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All predicted quantitative data are summarized in structured tables, and key experimental workflows are visualized using process diagrams to aid researchers in the synthesis, identification, and quality control of this compound.

Proposed Synthesis

The synthesis of this compound can be achieved via the acetalization of 3-nitrofuran-2-carbaldehyde with ethylene glycol. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis

A mixture of 3-nitrofuran-2-carbaldehyde (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as benzene or toluene is heated to reflux. Water formed during the reaction is continuously removed using a Dean-Stark apparatus. The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the catalyst is neutralized with a mild base (e.g., triethylamine or a saturated sodium bicarbonate solution). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved via flash column chromatography on silica gel.

Caption: Synthesis and Spectroscopic Characterization Workflow.

Spectroscopic Characterization Data (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the nitrofuran, furan, and dioxolane moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | d | 1H | Furan H-5 |

| ~ 6.8 - 7.0 | d | 1H | Furan H-4 |

| ~ 6.3 - 6.5 | s | 1H | Acetal H-2 |

| ~ 4.0 - 4.2 | m | 4H | Dioxolane -OCH₂CH₂O- |

Interpretation:

-

The furan ring protons are expected to appear as doublets in the aromatic region, with the proton at the 5-position being more deshielded due to its proximity to the electron-withdrawing nitro group.

-

The acetal proton at the 2-position of the dioxolane ring will be a singlet and significantly downfield due to being bonded to two oxygen atoms.

-

The four protons of the ethylene glycol fragment in the dioxolane ring are chemically equivalent and are expected to appear as a multiplet.

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | Furan C-2 (bearing dioxolane) |

| ~ 145 - 150 | Furan C-3 (bearing NO₂) |

| ~ 125 - 130 | Furan C-5 |

| ~ 115 - 120 | Furan C-4 |

| ~ 98 - 103 | Acetal C-2 |

| ~ 65 - 67 | Dioxolane -OCH₂CH₂O- |

Interpretation:

-

The furan carbons will resonate in the aromatic/olefinic region. The carbons directly attached to the nitro group (C-3) and the dioxolane substituent (C-2) will be the most downfield quaternary carbons.

-

The acetal carbon (C-2) typically appears in the 95-105 ppm range.

-

The methylene carbons of the dioxolane ring will appear as a single peak in the typical ether region around 65 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3100 - 3150 | Medium | Aromatic C-H Stretch (Furan) |

| ~ 2850 - 3000 | Medium | Aliphatic C-H Stretch (Dioxolane) |

| ~ 1530 - 1560 | Strong | Asymmetric NO₂ Stretch[2][3] |

| ~ 1340 - 1370 | Strong | Symmetric NO₂ Stretch[2][3] |

| ~ 1150 - 1250 | Strong | C-O-C Asymmetric Stretch (Acetal) |

| ~ 1050 - 1150 | Strong | C-O-C Symmetric Stretch (Acetal/Furan) |

Interpretation: The most characteristic signals will be the two strong absorption bands for the nitro group.[4][5] The presence of the dioxolane ring will be confirmed by strong C-O-C stretching bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electron Ionization (EI)

| m/z | Predicted Identity |

| 185 | [M]⁺ (Molecular Ion for C₇H₇NO₅) |

| 139 | [M - NO₂]⁺ |

| 112 | [M - Dioxolane fragment]⁺ |

| 87 | [Dioxolane-CH]⁺ |

| 73 | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Interpretation: The molecular ion peak is expected at m/z 185. Key fragmentation pathways would likely involve the loss of the nitro group (a loss of 46 Da) and cleavage of the dioxolane ring, which is a common fragmentation pattern for cyclic acetals.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly conjugated systems.

Solvent: Methanol or Ethanol

| λ_max (nm) | Molar Absorptivity (ε) | Transition |

| ~ 310 - 330 | High | π → π |

| ~ 260 - 280 | Moderate | n → π |

Interpretation: The nitrofuran chromophore is expected to produce a strong π → π* absorption band at longer wavelengths (>300 nm), which is characteristic of extended conjugated nitro-aromatic systems. A weaker n → π* transition may also be observed at a shorter wavelength.

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If the sample is an oil, a thin film can be cast on a salt plate (NaCl or KBr).

-

Data Acquisition: Place the sample in an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹, by co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of air (or the pure salt plate) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: For Electron Ionization (EI-MS), a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. For Electrospray Ionization (ESI-MS), a more polar solvent like acetonitrile or methanol, often with a small amount of formic acid, is used.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI, it is introduced via direct infusion or an LC system.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to support the proposed structure.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is around 10 µg/mL.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and another with the sample solution.

-

Analysis: Scan the sample from approximately 200 to 600 nm. Identify the wavelength(s) of maximum absorbance (λ_max).

Structure-Spectra Correlation

The relationship between the molecular structure and the expected spectroscopic signals is fundamental to characterization. The following diagram illustrates which parts of the molecule correspond to key signals in each spectroscopic technique.

References

- 1. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijrar.org [ijrar.org]

Technical Guide: An Analysis of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane and Related Compounds